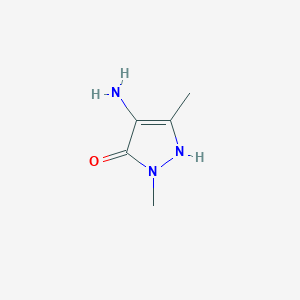

3-Amino-6-methoxypyrazine-2-carboxylic acid

説明

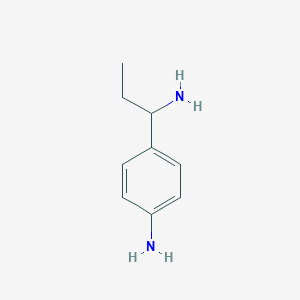

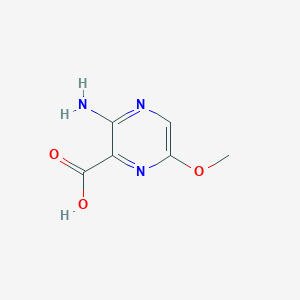

3-Amino-6-methoxypyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H7N3O3 . It has a molecular weight of 169.14 . The compound appears as a light-green to brown solid .

Synthesis Analysis

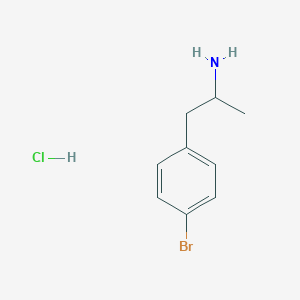

The synthesis of 3-Amino-6-methoxypyrazine-2-carboxylic acid involves several stages. In one method, 6-bromo-3-(3-chlorophenyl)pteridine-2,4-dione is mixed with a 30% solution of sodium methoxide in anhydrous methanol. The mixture is heated at 130°C for 20 hours. The solvent is then removed, and an aqueous solution of sodium hydroxide is added. The mixture is refluxed for 20 hours until the reaction is complete .Molecular Structure Analysis

The InChI code for 3-Amino-6-methoxypyrazine-2-carboxylic acid is 1S/C6H7N3O3/c1-12-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

Methyl 3-amino-2-pyrazinecarboxylate, a related compound, has been used in the synthesis of 2-arylpteridin-4-ones and piperazine-derived 2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazines. It reacts with isocyanates and aroyl chlorides for conversion to pteridinediones .Physical And Chemical Properties Analysis

3-Amino-6-methoxypyrazine-2-carboxylic acid is a light-green to brown solid . Its molecular weight is 169.14 , and its linear formula is C6H7N3O3 .科学的研究の応用

Synthesis and Antimicrobial Activity

3-Amino-6-methoxypyrazine-2-carboxylic acid, as a pyrazine derivative, is involved in the synthesis of new compounds with potential antimicrobial activities. Patel et al. (2011) demonstrated the synthesis of pyridine derivatives using substituted benzothiazoles and chloropyridine-carboxylic acid, leading to compounds with variable antimicrobial activities against bacteria and fungi. This research indicates the potential for pyrazine derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Biosynthesis and Enantiodifferentiation

Legrum et al. (2014) explored the biosynthesis of alkyl-methoxypyrazines, like 3-sec-butyl-2-methoxypyrazine, from natural amino acids in various species, using advanced gas chromatographic techniques. This research contributes to understanding the natural biosynthesis routes of methoxypyrazines, providing insights into the formation of these compounds in nature (Legrum, Slabizki, & Schmarr, 2014).

Corrosion Inhibition

Kaya et al. (2016) discussed the corrosion inhibition effects of amino acids, highlighting the functional groups –NH2 (amine) and –COOH (carboxylic acid) in their structures. While not directly mentioning 3-Amino-6-methoxypyrazine-2-carboxylic acid, this study provides a foundation for understanding how similar compounds might act as corrosion inhibitors due to their functional groups (Kaya, Tüzün, Kaya, & Obot, 2016).

Antimycobacterial Drug Development

Doležal et al. (2013) synthesized a series of esters of the 3-aminopyrazine-2-carboxylic acid as potential antimycobacterial drugs. These compounds were evaluated for their in vitro antimycobacterial activity, demonstrating the potential of pyrazine derivatives in developing new treatments for tuberculosis (Doležal, Vobicková, Servusová, & Paterová, 2013).

Photoreactivity and Molecular Structure Studies

Pagacz-Kostrzewa et al. (2021) investigated the UV-induced photochemistry and molecular structure of 3-aminopyrazine-2-carboxylic acid in argon matrices, identifying new isomers and discussing the photoreactivity of this compound. Such studies are crucial for understanding the stability and reactivity of pyrazine derivatives under different conditions (Pagacz-Kostrzewa, Mucha, Gul, & Wierzejewska, 2021).

Safety And Hazards

特性

IUPAC Name |

3-amino-6-methoxypyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNOLVBWVBBRMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C(=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-methoxypyrazine-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。